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In the landscape of biological and biochemical research, the silent partner in countless
successful experiments is the buffer. Maintaining a stable pH is paramount for the structure and
function of proteins, the viability of cells, and the reliability of assays. Before the seminal work
of Dr. Norman Good and his colleagues in the 1960s, researchers were often limited to buffers
that were physiologically unsuitable, toxic, or reactive. This guide provides an in-depth
exploration of the core principles of Good's buffers, their quantitative properties, and their
practical application in key experimental protocols, offering a vital resource for researchers,
scientists, and drug development professionals.

Core Principles: What Makes a Buffer "Good"?

Good and his team established a set of stringent criteria for ideal biological buffers. These
principles are the foundation of their widespread utility and reliability in sensitive biological
systems.[1][2] The primary advantages of using Good's buffers stem from these carefully
considered characteristics:

o Optimal pKa: Most biological reactions occur at a near-neutral pH, between 6 and 8. Good's
buffers were specifically selected to have pKa values within this range, ensuring they provide
maximum buffering capacity at physiologically relevant pH.[1][2]

» High Water Solubility: Their high solubility in aqueous solutions makes them easy to work
with and ensures they remain in the solution where they are needed.[1]
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Membrane Impermeability: Good's buffers are zwitterionic at physiological pH, meaning they
have both a positive and a negative charge. This characteristic prevents them from readily
crossing biological membranes, minimizing their interference with intracellular processes.

Minimal Salt and Temperature Effects: The dissociation of Good's buffers is only slightly
affected by changes in ionic strength (salt concentration) and temperature. This stability is
crucial for maintaining a consistent pH in experiments where these parameters might
fluctuate.

Well-Behaved Cation Interactions: Many Good's buffers exhibit negligible binding of
biologically relevant cations like Mg?* and Ca?*. This is a significant advantage over buffers
like phosphate, which can precipitate with divalent cations. When complexes do form, they
generally remain soluble.

Biochemical Inertness: They are designed to be poor substrates for enzymes and to not
interfere with biochemical reactions.

Low UV Absorbance: Good's buffers do not significantly absorb light in the UV and visible
spectrum, which is critical for spectrophotometric assays.

Quantitative Properties of Common Good's Buffers

The selection of an appropriate Good's buffer is a critical step in experimental design. The
following tables summarize key quantitative data for some of the most commonly used Good's
buffers to aid in this selection process.

Table 1: Physicochemical Properties of Selected Good's Buffers
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Buffer
. Mo!ecular
(Abbreviati Weight ( pKa at 20°C pKaat25°C pKaat37°C ApKal/°C
on) g/mol )
MES 195.2 6.15 6.10 6.04 -0.011
Bis-Tris 209.2 6.50 6.46 6.38 -0.016
PIPES 302.4 6.80 6.76 6.68 -0.0085
MOPS 209.3 7.20 7.14 7.02 -0.013
HEPES 238.3 7.55 7.48 7.31 -0.014
Tricine 179.2 8.15 8.05 7.80 -0.021
Bicine 163.2 8.35 8.26 8.04 -0.018
TAPS 243.3 8.40 8.40 8.22 -0.018
CAPS 221.3 10.40 10.40 10.18 -0.018
Data compiled from multiple sources.
Table 2: Metal lon Binding Constants (log K) for Selected Buffers
Buffer Cu?t Niz+ Co?* Zn?* Caz* Mg?*
HEPES 2.69 1.3 0.8 <1 <1 <1
PIPES <1 - - - - -
MES <1 - - - - -
MOPS 1.8 - - <1 <1 <1
Tricine 6.4 4.6 3.8 4.2 2.8 2.1
Bicine 7.5 5.2 4.3 4.8 3.2 2.4
Tris 4.6 2.9 2.3 - - -
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Note: The absence of a value indicates that reliable data was not found in the surveyed
literature under comparable conditions. The interaction of many Good's buffers with divalent
cations is very weak.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Good's
buffers in research.
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Choosing the right Good's buffer for your experiment.

1. Preparation

Prepare Reagents:
- Good's Buffer (e.g., MOPS)
- Substrate (e.g., pNPP)
- Enzyme (e.g., ALP)

2. Assay Execution

Set up reaction in cuvette:
Buffer + Substrate

Initiate reaction
by adding enzyme

Measure absorbance change
over time (spectrophotometer)

3. Data Analysis

Calculate Initial
Velocity (Vo)

Plot Vo vs. [Substrate]

Determine Km and Vmax
(Michaelis-Menten plot)

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1662619?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

A generalized workflow for an enzyme kinetics assay.

Experimental Protocols

The following are detailed methodologies for key experiments where the choice of a Good's
buffer is critical for obtaining reliable and reproducible results.

Enzyme Kinetics Assay: Alkaline Phosphatase Activity

This protocol describes a colorimetric assay to determine the kinetic parameters of alkaline
phosphatase (ALP). The choice of a Good's buffer is critical as the optimal pH for ALP activity
is alkaline, and the buffer components should not interfere with the enzyme or the detection
method. While traditionally assayed in buffers like glycine or diethanolamine, a Good's buffer
like CAPS can be used for its stability at high pH.

Materials:

Alkaline Phosphatase (ALP) enzyme

p-Nitrophenyl Phosphate (pNPP) substrate

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer

Sodium hydroxide (NaOH)

Deionized water

Spectrophotometer
Buffer and Reagent Preparation:

o 1 M CAPS Buffer Stock (pH 10.4): Dissolve 22.13 g of CAPS in 80 mL of deionized water.
Adjust the pH to 10.4 with 1 M NaOH. Bring the final volume to 100 mL with deionized water.

o Assay Buffer (100 mM CAPS, pH 10.4): Dilute the 1 M CAPS buffer stock 1:10 with
deionized water.
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Substrate Stock Solution (100 mM pNPP): Dissolve 371 mg of p-nitrophenyl phosphate
disodium hexahydrate in 10 mL of deionized water. Store in small aliquots at -20°C.

Procedure:

Reaction Setup: In a series of microcentrifuge tubes, prepare different concentrations of the
substrate (pNPP) by diluting the stock solution in the Assay Buffer. A typical range would be
from 0.1 mM to 10 mM. For each substrate concentration, pipette 900 pL into a cuvette.
Prepare a blank for each substrate concentration containing 900 uL of the substrate solution
and 100 pL of deionized water (instead of the enzyme).

Enzyme Reaction: Equilibrate the cuvettes containing the substrate solutions to the desired
reaction temperature (e.g., 37°C) in the spectrophotometer. To initiate the reaction, add 100
pL of a freshly diluted ALP enzyme solution to each cuvette and mix quickly. Immediately
start recording the absorbance at 405 nm every 30 seconds for 5-10 minutes. The rate of the
reaction should be linear during the initial phase.

Data Analysis: Calculate the initial velocity (Vo) for each substrate concentration from the
linear portion of the absorbance versus time plot. Plot the initial velocity (Vo) against the
substrate concentration ([S]). Determine the Michaelis-Menten constant (Km) and the
maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-
linear regression analysis.

Cell Culture: Preparation of HEPES-Buffered Medium

HEPES is widely used in cell culture media to provide additional buffering capacity, especially

when cells are manipulated outside of a CO:z incubator.

Materials:

Basal cell culture medium (e.g., DMEM)

HEPES powder

10 N NaOH

Sterile, deionized water
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e 0.22 pm sterile filter
Procedure:

e Preparation of 1 M HEPES Stock Solution: Dissolve 23.83 g of HEPES powder in 80 mL of
sterile, deionized water. Adjust the pH to 7.2 - 7.5 with 10 N NaOH. Bring the final volume to
100 mL with sterile, deionized water. Sterilize the solution by passing it through a 0.22 pm
filter. Store at 4°C.

e Supplementing Basal Medium with HEPES: To a 500 mL bottle of basal medium, aseptically
add the required volume of the sterile 1 M HEPES stock solution to achieve the desired final
concentration (typically 10-25 mM). For a final concentration of 25 mM, add 12.5 mL of the 1
M stock.

o Final pH Adjustment: If necessary, adjust the pH of the final HEPES-buffered medium to the
desired value (e.g., 7.4) using sterile 1 N HCl or 1 N NaOH.

o Storage: Store the HEPES-buffered medium at 4°C.

Protein Electrophoresis: Tris-Tricine SDS-PAGE for Low
Molecular Weight Proteins

For the separation of proteins and peptides smaller than 30 kDa, the Tris-Tricine SDS-PAGE
system provides superior resolution compared to the standard Laemmli (Tris-Glycine) system.
Tricine, a Good's buffer, replaces glycine in the running buffer, which alters the ion migration
dynamics and enhances the stacking of small proteins.

Buffer and Gel Preparation:

o Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): Prepare by dissolving Tris base and SDS, then
adjusting the pH with HCI.

» Acrylamide/Bis-acrylamide Solution (e.g., 49.5% T, 3% C): A stock solution for casting the
gels.

o Cathode (Upper Tank) Buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25): Do not adjust
the pH.
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e Anode (Lower Tank) Buffer (0.2 M Tris-HCI, pH 8.9):
Procedure:

e Gel Casting: Cast the separating and stacking gels using the appropriate acrylamide
concentrations for the desired separation range.

o Sample Preparation: Mix protein samples with a Tricine-compatible sample buffer and heat
at a lower temperature (e.g., 70°C for 10 minutes) to prevent aggregation of small,
hydrophobic proteins.

e Electrophoresis: Assemble the gel apparatus and fill the upper and lower chambers with the
cathode and anode buffers, respectively. Load the samples and run the gel at a constant
voltage. Due to the different ion mobilities, the running conditions may differ from standard
SDS-PAGE.

o Staining and Analysis: After electrophoresis, stain the gel with a sensitive protein stain like
Coomassie Blue or a silver stain.

Conclusion

The development of Good's buffers was a landmark achievement in biological research,
providing a set of reliable and non-interfering tools for pH control. Their adherence to a strict
set of criteria ensures their compatibility with a wide array of biological systems and
experimental techniques. By understanding the fundamental principles of these buffers and
their quantitative properties, researchers can make informed decisions in their experimental
design, leading to more accurate, reproducible, and meaningful results. This guide serves as a
foundational resource for leveraging the advantages of Good's buffers to their fullest potential
in the pursuit of scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1662619?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 1. Good's buffers - Wikipedia [en.wikipedia.org]
e 2. scribd.com [scribd.com]
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Good's Buffers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662619#advantages-of-using-good-s-buffers-in-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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